molecular formula C16H13ClO2 B026745 (+)-1-(9-Fluorenyl)ethyl chloroformate CAS No. 107474-79-3

(+)-1-(9-Fluorenyl)ethyl chloroformate

Cat. No. B026745
M. Wt: 272.72 g/mol
InChI Key: SFRVOKMRHPQYGE-UHFFFAOYSA-N
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Description

(+)-1-(9-Fluorenyl)ethyl chloroformate is a chiral derivatizing agent that has been utilized in various analytical applications over the past three decades. It is involved in the chiral separation and analysis of a wide range of molecules including endogenous substances, pharmaceuticals, and environmentally relevant compounds (Moldovan et al., 2017).

Synthesis Analysis

The efficient synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate has been developed, allowing for its routine application in the resolution of chiral amines, including unusual amino acids. This synthesis also facilitates its use as a chiral Fmoc equivalent in solid phase peptide synthesis, combining resolution and protection of amino acids (Camerino et al., 2013).

Molecular Structure Analysis

The molecular structure of (+)-1-(9-Fluorenyl)ethyl chloroformate derivatives has been extensively studied, particularly in the context of its interactions with various ions and its behavior in different chemical environments. These studies often involve spectroscopic methods and theoretical calculations to understand the molecular interactions and structure-function relationships (Gu et al., 2014).

Chemical Reactions and Properties

This compound is used for the derivatization of amino acids, enabling their analysis under mild conditions in aqueous solutions. The derivatives are highly fluorescent and stable, which facilitates their separation and analysis through various chromatographic techniques (Einarsson et al., 1983).

Physical Properties Analysis

The physical properties of (+)-1-(9-Fluorenyl)ethyl chloroformate derivatives, particularly their fluorescent characteristics, are crucial for their analytical applications. The interaction of these derivatives with metal ions like Fe3+ and Cu2+ has been studied, showing fluorescence quenching that is indicative of the formation of non-fluorescent complexes. Such properties are essential for understanding the behavior of these compounds in various analytical contexts (Gu et al., 2014).

Chemical Properties Analysis

The chemical properties of (+)-1-(9-Fluorenyl)ethyl chloroformate are characterized by its reactivity with primary and secondary amines, forming highly fluorescent and stable derivatives. This reactivity is utilized in pre-column derivatization processes for fluorescence detection after reversed-phase separation in high-performance liquid chromatography (HPLC), enhancing the sensitivity and resolution of amino acid analysis (Ho, 2005).

Scientific Research Applications

  • Liquid Chromatography-Mass Spectrometry Studies : FLEC is used to elucidate the structure of carbamate derivatives formed with polyamines like ethylenediamine and putrescine (Lu, Veening, & Coutant, 1991).

  • Synthesis of Active Esters of Amino Acids : It is a useful reagent for synthesizing active esters of Fmoc-/Boc-/Z-amino acids, such as pentafluorophenyl and 2,4,5-trichlorophenyl (Tantry & Babu, 2003).

  • Derivatization in Analytical Applications : FLEC is widely used for determining amino acids in biological material. However, it is noted that its side-product, 9-fluorenylmethoxycarbonylpyroglutamate, is a methodological artifact (Keller et al., 1987).

  • Chiral Separation : FLEC efficiently separates enantiomers of α-hydroxy acids under isocratic conditions (Fransson & Ragnarsson, 1998).

  • Propranolol Detection Enhancement : This method has a detection limit of 1 picomol for propranolol and good reproducibility and linearity in the 50-400 pmol range (Lai, Mayer, & Sheehan, 1993).

  • Analysis of Protein Hydrolysates : The method using 2-(9-carbazole)-ethyl chloroformate (CEOC) with fluorescence detection is effective for analyzing protein hydrolysates from wool and beer (You et al., 2003).

  • Chiral Derivatizing Agent : FLEC is used in various analytical applications involving endogenous, pharmaceutical, and environmentally relevant molecules (Moldovan et al., 2017).

  • Enantioselective Micellar Electrokinetic Chromatography : FLEC allows for enantioseparation of 12 proteinogenic DL-amino acids using UV-excited fluorescence detection (Prior et al., 2018).

  • Enantioselective Analysis of Amphetamines : FLEC is used for the enantioselective analysis of amphetamines by liquid chromatography (Campíns-Falcó, Verdú-Andrés, & Herráez-Hernández, 2003).

  • Amino Acids Determination : A method using FLEC for determining amino acids is noted for its fast, highly fluorescent, and stable characteristics (Einarsson, Josefsson, & Lagerkvist, 1983).

  • Analysis of Phenols in Printing Ink : CEOC, a derivative, can be successfully applied for derivatization of phenols in printing ink (Zhang et al., 2005).

  • Chiral Reagent Purity Determination : A method is developed to determine the enantiomeric purity of FLEC by capillary electrophoresis (Engström et al., 1995).

Safety And Hazards

The safety information for “(+)-1-(9-Fluorenyl)ethyl chloroformate” includes hazard statements such as H225, H315, H319, and H336 . Precautionary statements include P210, P280, P304 + P340 + P312, P305 + P351 + P338 + P310, and P403 + P235 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-(9H-fluoren-9-yl)ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRVOKMRHPQYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910337
Record name 1-(9H-Fluoren-9-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-1-(9-Fluorenyl)ethyl chloroformate

CAS RN

107474-79-3, 154479-90-0
Record name 1-(9-Fluorenyl)ethyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Fluoren-9-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1-(9-Fluorenyl)ethyl chloroformate
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Record name 1-(9-Fluorenyl)ethyl chloroformate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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